A Spectroscopic Guide to 2,2-Dimethyl-3-octanol: Elucidating Molecular Structure
A Spectroscopic Guide to 2,2-Dimethyl-3-octanol: Elucidating Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-dimethyl-3-octanol (CAS No. 19841-72-6). Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecular structure of this secondary alcohol. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by references to established chemical literature and databases.
Introduction
2,2-Dimethyl-3-octanol is a C10 aliphatic alcohol with a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. Accurate characterization of such molecules is a cornerstone of chemical research and development, ensuring purity, confirming identity, and providing insights into molecular conformation and electronic environments. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed rationale for the assignment of spectral features and demonstrating how these techniques synergistically provide an unambiguous structural determination.
Molecular Structure and Spectroscopic Correlation
The structural formula of 2,2-dimethyl-3-octanol is presented below. The numbering of the carbon atoms is provided to facilitate the discussion of the NMR and MS data.
Figure 1: Structure of 2,2-dimethyl-3-octanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the analysis of both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, is employed.
Sample Preparation:
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A sample of 2,2-dimethyl-3-octanol (approximately 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
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The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Spectra are acquired at 400 MHz. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 64 scans are typically co-added.
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¹³C NMR: Spectra are acquired at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are used. Typically, 1024 scans are accumulated.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2,2-dimethyl-3-octanol is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are presented in Table 1. These predictions are based on established chemical shift values and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for 2,2-dimethyl-3-octanol in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.30 | dd | 1H | H-3 | The proton on the carbon bearing the hydroxyl group is expected to be deshielded and appear as a doublet of doublets due to coupling with the adjacent CH₂ group. |
| ~1.60 | m | 1H | OH | The hydroxyl proton typically appears as a broad singlet, but its chemical shift and multiplicity can vary with concentration and temperature due to hydrogen bonding. It can also exchange with trace amounts of D₂O. |
| ~1.50 - 1.30 | m | 8H | H-4, H-5, H-6, H-7 | The methylene protons of the octyl chain will appear as a complex multiplet in the aliphatic region. |
| ~0.92 | s | 9H | H-1, H-9, H-10 | The nine protons of the sterically hindered and magnetically equivalent methyl groups of the tert-butyl group will appear as a sharp singlet.[1] |
| ~0.88 | t | 3H | H-8 | The terminal methyl group of the octyl chain will appear as a triplet due to coupling with the adjacent CH₂ group. |
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. The predicted chemical shifts for 2,2-dimethyl-3-octanol are listed in Table 2.
Table 2: Predicted ¹³C NMR Data for 2,2-dimethyl-3-octanol in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~80.0 | C-3 | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded. |
| ~35.0 | C-2 | The quaternary carbon of the tert-butyl group. |
| ~32.0 | C-4 | Methylene carbon adjacent to the carbinol carbon. |
| ~29.5 | C-5, C-6 | Methylene carbons in the middle of the octyl chain. |
| ~26.5 | C-1, C-9, C-10 | The three equivalent methyl carbons of the tert-butyl group. |
| ~22.6 | C-7 | Methylene carbon beta to the terminal methyl group. |
| ~14.1 | C-8 | The terminal methyl carbon of the octyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2-dimethyl-3-octanol is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, is used.
Sample Preparation: A small drop of neat 2,2-dimethyl-3-octanol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
IR Spectral Data and Interpretation
The key absorption bands observed in the IR spectrum of 2,2-dimethyl-3-octanol are summarized in Table 3.
Table 3: Characteristic IR Absorption Bands for 2,2-dimethyl-3-octanol
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Broad, Strong | O-H stretch | The broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group in an alcohol. |
| 2955-2850 | Strong | C-H stretch | These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups of the alkyl chain and the tert-butyl group. |
| ~1465 | Medium | C-H bend | Corresponds to the scissoring and bending vibrations of the methylene and methyl groups. |
| ~1365 | Medium | C-H bend | This is a characteristic bending vibration for the tert-butyl group. |
| ~1100 | Strong | C-O stretch | The strong absorption in this region is indicative of the C-O single bond stretching vibration in a secondary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD), is used.
Sample Introduction: A dilute solution of 2,2-dimethyl-3-octanol in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer.
Ionization and Analysis:
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Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.
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Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Mass Spectral Data and Interpretation
The mass spectrum of 2,2-dimethyl-3-octanol (molecular weight: 158.28 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The most prominent peaks from the NIST Mass Spectrometry Data Center are at m/z 83, 55, and 41.[1] A plausible fragmentation pathway is outlined below.
Figure 2: Proposed key fragmentation pathways for 2,2-dimethyl-3-octanol in EI-MS.
Table 4: Major Fragment Ions in the Mass Spectrum of 2,2-dimethyl-3-octanol
| m/z | Proposed Fragment | Rationale |
| 158 | [C₁₀H₂₂O]⁺˙ | Molecular ion (M⁺). Its presence, even at low intensity, confirms the molecular weight. |
| 143 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 101 | [M - C₄H₉]⁺ | α-cleavage with loss of the tert-butyl radical, a common fragmentation for neopentyl-type structures. |
| 87 | [CH(OH)C(CH₃)₃]⁺ | α-cleavage with loss of the pentyl radical. |
| 83 | [C₆H₁₁]⁺ | Likely formed after dehydration (loss of H₂O, M-18) followed by rearrangement and fragmentation. This is a major observed peak.[1] |
| 57 | [C₄H₉]⁺ | The stable tert-butyl cation, formed by cleavage of the C2-C3 bond. This is often a base peak for compounds containing a tert-butyl group. |
| 55 | [C₄H₇]⁺ | A common fragment in aliphatic compounds, likely arising from further fragmentation of larger ions. This is a major observed peak.[1] |
| 41 | [C₃H₅]⁺ | The allyl cation, another common and stable carbocation observed in the fragmentation of aliphatic molecules. This is a major observed peak.[1] |
Conclusion
The collective analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a coherent and self-validating structural elucidation of 2,2-dimethyl-3-octanol. The NMR spectra define the carbon-hydrogen framework, identifying the distinct proton and carbon environments, including the characteristic tert-butyl group and the secondary alcohol moiety. The IR spectrum confirms the presence of the hydroxyl and alkyl functional groups. Finally, the mass spectrum corroborates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the formation of a stable tert-butyl cation. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of 2,2-dimethyl-3-octanol in various scientific and industrial applications.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140618, 2,2-Dimethyl-3-octanol. Retrieved from [Link].
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NIST Chemistry WebBook. (n.d.). 3-Octanol, 2,2-dimethyl-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]



